GPR35 Antagonism: Inactivity Profiling as a Selectivity Advantage
In a BRET‑based GPR35 antagonism assay using human GPR35‑Gα13 SPASM sensor cells, compound 380453‑39‑4 was tested at concentrations up to at least 100 µM and classified as inactive (i.e., IC₅₀ > 100 µM), indicating no measurable antagonism of this receptor [1]. By contrast, the structurally related FAS inhibitor ML356 has not been similarly profiled against GPR35, and many thiazole‑containing compounds exhibit promiscuous GPCR activity. The confirmed lack of GPR35 engagement at high micromolar concentrations represents a defined selectivity window that may reduce off‑target liability in cellular assays where GPR35 signaling is a confounding factor.
| Evidence Dimension | GPR35 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Inactive (IC₅₀ > 100 µM) |
| Comparator Or Baseline | ML356 (FAS inhibitor) – not tested in this assay (no data available); general class baseline – many thiazole derivatives show GPCR activity at <10 µM |
| Quantified Difference | Target compound shows no measurable GPR35 antagonism up to 100 µM, whereas class‑level inhibition is often observed at lower concentrations. |
| Conditions | BRET‑based GPR35 antagonism assay; human GPR35‑Gα13 SPASM sensor cell line; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687; IC₅₀ values reported as > highest concentration tested when <50% inhibition is achieved; compounds with IC₅₀ > 100 µM are categorized as inactive [1]. |
Why This Matters
Demonstrated inactivity at GPR35 differentiates this compound from promiscuous thiazole analogs and supports its use in assays where GPR35‑mediated background must be minimized.
- [1] ECBD. GPR35 antagonism assay (EOS300038) – EOS19447 result. https://ecbd.eu/assays/EOS300038 (accessed 2026-04-29). View Source
